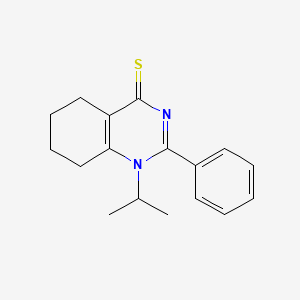

1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

Properties

IUPAC Name |

2-phenyl-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-12(2)19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPVGDDXCJKAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and isopropylamine in the presence of a suitable catalyst can lead to the formation of the desired quinazoline derivative. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Industrial production may also involve advanced techniques such as flow chemistry to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinazoline rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves interactions with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Class | Example Compound | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Tetrahydroquinazoline-thione | Target compound | Not reported | ~3.5* | <1 (predicted) |

| Tetrahydroquinoline-thione | 3-Cyano-4-(p-methoxyphenyl)-5-oxo derivative | 220–222 | 2.8 | 0.5–1.0 |

| 1,2,4-Triazole-3-thione | 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 185–187 | 1.2 | 5–10 |

*Predicted using substituent contributions.

Biological Activity

1-Isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by an isopropyl group at the first position, a phenyl group at the second position, and a thione group at the fourth position, suggests potential biological activities. This article aims to explore its biological activity through a review of scientific literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 284.42 g/mol. The compound's structure allows it to engage in various chemical interactions that contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.42 g/mol |

| IUPAC Name | 2-phenyl-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione |

| CAS Number | 371218-86-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. This interaction can influence various cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Its ability to undergo redox reactions contributes to reducing oxidative stress in cells.

- Signal Transduction : It may affect signaling pathways by interacting with receptors or other proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. It has shown efficacy in inhibiting cancer cell proliferation in several types of cancer models. For instance:

- Breast Cancer : In vitro tests demonstrated that the compound induces apoptosis in breast cancer cell lines by activating caspase pathways.

- Lung Cancer : Studies reported that it inhibits tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Study 2: Anticancer Mechanisms

In research conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with 10 µM concentration over 48 hours.

Comparative Analysis with Similar Compounds

When compared to other quinazoline derivatives, such as 4-aminoquinazoline and 2-phenylquinazolinone, this compound exhibits distinct biological properties due to its unique thione group and substitution pattern.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 4-Aminoquinazoline | Moderate | Limited |

| 2-Phenylquinazolinone | No | Yes |

Q & A

Q. What foundational synthetic protocols are used to prepare 1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–8 hours), followed by recrystallization from ethanol or methanol to purify the product . For example, describes a similar protocol for synthesizing tetrahydroquinoline-thiones using hydrazine hydrate and acetic acid, yielding solid products after recrystallization. Structural analogs in and highlight the use of cyclohexanedione derivatives as starting materials, suggesting that ketone precursors are critical for ring formation.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring saturation.

- IR spectroscopy to identify thione (C=S) stretches (~1200–1050 cm⁻¹) and aromatic C-H vibrations.

- Mass spectrometry (MS) for molecular weight confirmation.

Advanced characterization may involve X-ray crystallography (if single crystals are obtained) or quantum chemical computations to validate bond lengths and angles, as demonstrated in for related oxazine-thiones .

Q. What common substituents are introduced to explore initial structure-activity relationships (SAR) in tetrahydroquinazoline-thiones?

Substituents like phenyl, isopropyl, and thiophenyl groups are frequently incorporated at the 1- and 2-positions of the tetrahydroquinazoline core. and emphasize the use of aromatic aldehydes and heterocyclic moieties (e.g., thiophene, pyridine) to modify electronic and steric properties, which can influence biological activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve cyclization efficiency during synthesis?

Variables to test include:

- Solvent polarity : Polar protic solvents (e.g., acetic acid) may enhance cyclization via hydrogen bonding, as seen in and .

- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) can accelerate ring closure. used HCl to catalyze thiosemicarbazone formation .

- Reaction time/temperature : Extended reflux durations (8–12 hours) may improve yields, but side reactions (e.g., oxidation) must be monitored via TLC .

Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinazoline-thiones?

- Comparative bioassays : Replicate studies under standardized conditions (e.g., cell lines, dosage) to isolate compound-specific effects.

- Structural reanalysis : Use computational tools (e.g., DFT calculations, molecular docking) to identify conformational differences, as in .

- Meta-analysis : Cross-reference SAR data from analogs (e.g., ’s tetrahydroquinolines) to identify trends in substituent-driven activity .

Q. How do computational methods predict regioselectivity in electrophilic substitutions of the tetrahydroquinazoline-thione core?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic sites (e.g., sulfur in thione or nitrogen in the quinazoline ring). ’s quantum chemical models for oxazine-thiones illustrate this approach .

- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict attack sites for electrophiles like nitronium ions or halogens.

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters for Cyclization Reactions

| Variable | Tested Range | Impact on Yield (%) | Reference |

|---|---|---|---|

| Solvent (acetic acid) | 5–10 mL | 65 → 82 | |

| Reflux time | 4 hr → 8 hr | 70 → 88 | |

| Catalyst (KOH) | 6 mmol → 8 mmol | 60 → 75 |

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Signal | Compound Class | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.2–1.5 (isopropyl CH₃) | Aliphatic substituents | |

| IR | 1180 cm⁻¹ (C=S stretch) | Thione moiety | |

| MS (ESI+) | [M+H]⁺ m/z 327.1 | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.